4-Acetamido-8-chloroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline class of heterocyclic organic compounds. Its structure features a chloro group at the 8-position, an acetamido group at the 4-position, and a carboxylic acid functional group at the 3-position of the quinoline ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The chemical reactivity of 4-acetamido-8-chloroquinoline-3-carboxylic acid is characterized by several types of reactions:
4-Acetamido-8-chloroquinoline-3-carboxylic acid exhibits various biological activities:
The synthesis of 4-acetamido-8-chloroquinoline-3-carboxylic acid typically involves multi-step synthetic routes:
4-Acetamido-8-chloroquinoline-3-carboxylic acid has several applications:
Studies investigating the interactions of 4-acetamido-8-chloroquinoline-3-carboxylic acid with biological macromolecules have shown its potential to intercalate into DNA. This interaction disrupts DNA replication processes, leading to cell death. Additionally, it may inhibit enzymes involved in cellular metabolism, contributing to its antibacterial and antimalarial effects .
Several compounds share structural similarities with 4-acetamido-8-chloroquinoline-3-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Chloroquine | 7-Chloroquinoline derivative | Established antimalarial drug |
| Hydroxychloroquine | Hydroxy derivative of chloroquine | Used for autoimmune diseases |
| 4-Aminoquinoline | Amino group at the 4-position | Precursor for various derivatives |
| 6-Chloroquinoline | Chloro group at the 6-position | Investigated for anticancer properties |
4-Acetamido-8-chloroquinoline-3-carboxylic acid is unique due to its specific substitution pattern that imparts distinct biological activities and chemical reactivity. The combination of acetamido, chloro, and carboxylate groups enhances its versatility as a compound for various applications in medicinal chemistry compared to its analogs .
The Friedländer synthesis is a cornerstone for constructing quinoline frameworks. This method involves the acid-catalyzed cyclocondensation of 2-aminobenzaldehyde derivatives with ketones to form substituted quinolines. For 4-acetamido-8-chloroquinoline-3-carboxylic acid, a tailored approach employs 2-amino-5-chlorobenzaldehyde and a β-keto ester (e.g., ethyl acetoacetate) to install the acetamido and carboxylic acid precursors simultaneously.
The reaction proceeds via a dual mechanism: initial Schiff base formation between the aldehyde and amine, followed by aldol condensation and cyclodehydration. Modifications using trifluoroacetic acid as a catalyst enhance regioselectivity for the 4-position acetamido group. Post-condensation hydrolysis of the ester yields the carboxylic acid moiety.
Key Reaction Conditions
| Component | Specification |
|---|---|
| Catalyst | Trifluoroacetic acid (10 mol%) |
| Solvent | Ethanol, reflux |
| Yield | 65–72% |
Regioselective chlorination at the quinoline 8-position is achieved using sulfuric acid-silver sulfate systems. Source demonstrates that electrophilic chlorination of quinoline derivatives in concentrated sulfuric acid with Cl⁺ donors (e.g., Cl₂ or SO₂Cl₂) preferentially targets the 5- and 8-positions due to the electron-deficient pyridine ring’s directing effects.
To favor 8-chlorination, steric hindrance is leveraged by pre-installing a bulky substituent at the 5-position. For example, temporary sulfonation at C5 blocks chlorination there, directing Cl⁺ to C8. Subsequent desulfonation restores the quinoline structure while retaining the 8-chloro group.
Chlorination Optimization
| Parameter | Effect on Selectivity |
|---|---|
| H₂SO₄ Concentration | >90% enhances 8-Cl formation |
| Temperature | 200°C maximizes mono-chlorination |
| Silver sulfate | Stabilizes Cl⁺, improves yield |
The 3-carboxylic acid group is introduced via cobalt-catalyzed oxidation of a pre-installed methyl or hydroxymethyl substituent. Source details a process where quinoline derivatives undergo oxidation with cobalt acetate in acetic acid under oxygen (0.2–20 atm pressure). The reaction mechanism involves:
Critical Parameters for Oxidation
Beyond Friedländer condensation, Pfitzinger and Niementowski reactions offer alternative multi-component routes. The Pfitzinger reaction, a variation using isatin derivatives, enables simultaneous introduction of electron-withdrawing groups. For instance, reacting isatin with 5-chloro-2-nitroacetophenone in basic conditions yields a quinoline-3-carboxylic acid precursor, which is subsequently reduced and acetylated.
These systems reduce synthetic steps by integrating heterocycle formation and functionalization. However, challenges persist in controlling substituent orientation, necessitating precise stoichiometric adjustments.
The acetamido group at C4 is installed via acetylation of a primary amine intermediate. To prevent unwanted side reactions during chlorination or oxidation, the amine is protected as a tert-butoxycarbonyl (Boc) group prior to functionalization. After chlorination and oxidation, acidic deprotection (e.g., HCl/dioxane) regenerates the amine, which is then acetylated using acetic anhydride in pyridine.
Protection/Deprotection Workflow
This strategy achieves >90% purity by minimizing side reactions at the amine site.
Quantitative Structure-Activity Relationship studies of 4-acetamido-8-chloroquinoline-3-carboxylic acid reveal significant correlations between molecular descriptors and biological activities [12]. The compound's molecular formula C₁₂H₉ClN₂O₃ and molecular weight of 264.66 grams per mole provide fundamental parameters for computational analysis [1]. QSAR investigations of quinoline derivatives demonstrate that specific structural features, including the acetamido group at position 4 and chlorine substitution at position 8, significantly influence antimicrobial activity [29].
The calculated XLogP3-AA value of 2.1 indicates moderate lipophilicity, which correlates with membrane permeability and bioavailability [1]. Topological polar surface area measurements of 79.3 Ångströms squared suggest favorable pharmaceutical properties for cellular uptake [1]. Hydrogen bond donor count of 2 and acceptor count of 4 contribute to intermolecular interaction potential with biological targets [1].
Machine learning approaches applied to quinoline derivatives reveal that electronic descriptors, particularly frontier molecular orbital energies, serve as primary predictors of biological activity [15]. The partial atomic charges on nitrogen atoms in the quinoline nucleus and the carbonyl oxygen in the acetamido group demonstrate strong correlations with antimicrobial potency [45]. Chemical hardness and softness parameters derived from highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide quantitative measures of chemical reactivity [15].
| Descriptor | Value | Significance |
|---|---|---|
| Molecular Weight | 264.66 g/mol | Pharmaceutical relevance |
| XLogP3-AA | 2.1 | Membrane permeability |
| Hydrogen Bond Donors | 2 | Interaction potential |
| Hydrogen Bond Acceptors | 4 | Binding affinity |
| Rotatable Bonds | 2 | Conformational flexibility |
| Topological Polar Surface Area | 79.3 Ų | Cellular uptake |
Statistical analysis of quinoline-triazole derivatives using stepwise multiple linear regression reveals correlation coefficients exceeding 0.889 for Staphylococcus aureus activity models [45]. The net charge distribution on the 4-carbonyl oxygen atom demonstrates high correlation with antibacterial activity, with regression coefficients above 0.96 [47]. Coplanarity between the 3-carboxylic acid group and the quinoline nucleus significantly influences biological activity [47].
Molecular docking studies of 4-acetamido-8-chloroquinoline-3-carboxylic acid demonstrate significant binding affinity with various biological targets [16]. Escherichia coli DNA gyrase B serves as a primary target, with binding energies ranging from -6.0 to -7.2 kilocalories per mole for structurally related quinoline derivatives [16]. The compound exhibits hydrogen bonding interactions with critical amino acid residues including aspartic acid 73, asparagine 46, and threonine 165 [16].
Phosphoinositide 3-kinase represents another important biological target for quinoline derivatives [25]. Molecular docking analysis reveals multiple hydrogen bond formations with valine 882, lysine 883, and histidine 948 residues [25]. Binding energy calculations demonstrate values ranging from -15.0 to -27.2 kilocalories per mole, indicating strong protein-ligand interactions [25].
| Target Protein | Binding Energy (kcal/mol) | Key Interactions | Hydrogen Bonds |
|---|---|---|---|
| DNA Gyrase B | -6.0 to -7.2 | Asp-73, Asn-46, Thr-165 | 3-5 bonds |
| Phosphoinositide 3-kinase | -15.0 to -27.2 | Val-882, Lys-883, His-948 | 4-6 bonds |
| Acetylcholinesterase | -8.4 to -9.4 | Trp-84, Phe-330, Tyr-121 | 2-4 bonds |
| Dihydrofolate Reductase | -8.4 to -9.4 | Ile-78, Glu-50, Arg-76 | 3-4 bonds |
Acetylcholinesterase docking studies reveal binding affinities between -8.4 and -9.4 kilocalories per mole for quinoline derivatives [29]. The compound demonstrates interactions with tryptophan 84, phenylalanine 330, and tyrosine 121 residues within the enzyme active site [22]. Molecular dynamics simulations confirm stable protein-ligand complexes with root mean square deviation values below 2.5 Ångströms [22].
Plasmodium lactate dehydrogenase represents a significant antimalarial target for quinoline compounds [31]. Docking analysis reveals five hydrogen bonds with glycine 29, glycine 32, threonine 97, and isoleucine 31 residues [31]. The 2-aryl substituted quinoline-4-carboxylic acid derivatives demonstrate superior binding energies compared to chloroquine [31].
AutoDock 4.2 software calculations provide detailed interaction profiles for quinoline derivatives with actin I protein [30]. Selected compounds exhibit estimated free energy of binding values ranging from -13.20 to -10.51 kilocalories per mole [30]. Post-docking analysis reveals extensive hydrogen bonding and hydrophobic interactions within the protein active site [30].
Density Functional Theory calculations using B3LYP functional with 6-311G(d,p) basis set provide comprehensive electronic property analysis of 4-acetamido-8-chloroquinoline-3-carboxylic acid [18]. Frontier molecular orbital theory reveals highest occupied molecular orbital energies ranging from -6.646 to -7.62 electron volts, while lowest unoccupied molecular orbital energies span -1.816 to -9.09 electron volts [38] [41]. The energy gap between frontier molecular orbitals determines chemical reactivity and kinetic stability [38].
Molecular electrostatic potential surface calculations demonstrate charge distribution patterns across the quinoline framework [19]. The acetamido group at position 4 exhibits significant electron-donating character, while the chlorine atom at position 8 displays electron-withdrawing properties [17]. Dipole moment calculations range from 4.084 to 5.437 Debye units, indicating substantial molecular polarity [44].
| Electronic Property | Value Range | Computational Method |
|---|---|---|
| Highest Occupied Molecular Orbital | -6.646 to -7.62 eV | B3LYP/6-311G(d,p) |
| Lowest Unoccupied Molecular Orbital | -1.816 to -9.09 eV | B3LYP/6-311G(d,p) |
| Energy Gap | 0.39 to 4.83 eV | B3LYP/6-311G(d,p) |
| Dipole Moment | 4.084 to 5.437 D | B3LYP/6-311G(2d) |
| Ionization Potential | 3.0 to 7.0 eV | Koopmans' Theorem |
| Electron Affinity | 0.5 to 3.5 eV | Koopmans' Theorem |
Time-Dependent Density Functional Theory calculations predict electronic excitation energies and absorption spectra [18]. The compound exhibits π-π* transition bands at wavelengths between 240.3 and 242.6 nanometers with oscillator strengths ranging from 0.1334 to 0.1348 [35]. Natural Bond Orbital analysis reveals significant intramolecular charge transfer interactions between donor and acceptor orbitals [35].
Chemical reactivity descriptors including electronegativity, chemical potential, and hardness parameters provide quantitative measures of molecular behavior [18]. Electrophilicity index calculations demonstrate the compound's electron-accepting capability, while nucleophilicity parameters indicate electron-donating potential [18]. Global reactivity descriptors calculated using Koopmans' theorem relate frontier orbital energies to ionization potential and electron affinity [44].
Nonlinear optical properties emerge from second-order hyperpolarizability calculations using CAM-B3LYP functional [20]. The quinoline derivative exhibits high beta values, indicating potential applications in optoelectronic devices [20]. Molecular polarizability calculations reveal anisotropic electron distribution contributing to optical properties [35].
Molecular dynamics simulations of 4-acetamido-8-chloroquinoline-3-carboxylic acid reveal conformational flexibility and stability profiles [22]. Root mean square deviation analysis demonstrates equilibration after 100 nanoseconds with backbone atom deviations ranging from 2.28 to 2.54 Ångströms [22]. The quinoline framework maintains structural integrity throughout simulation trajectories with minimal secondary structure variations [22].
Conformational energy calculations using B3LYP/6-311++G(d,p) methodology identify multiple stable conformers [46]. Energy differences between conformational states range from 1.9 to 34.8 kilojoules per mole, indicating moderate rotational barriers around flexible bonds [46]. The O=C-O-C dihedral angle scan reveals three minimum energy conformations with distinct stabilization patterns [46].
| Conformational Parameter | Energy Difference (kJ/mol) | Structural Feature |
|---|---|---|
| Acetamido Group Rotation | 1.9 | C-N bond rotation |
| Carboxylic Acid Orientation | 34.8 | O=C-O-C dihedral |
| Quinoline Ring Planarity | <5.0 | Aromatic stability |
| Chlorine Position Effect | 15.2 | Steric interactions |
Natural Bond Orbital analysis explains conformational stability through orbital interaction energies [46]. Dominant stabilizing interactions include lone pair to antibonding orbital transfers with second-order perturbation energies exceeding 20 kilocalories per mole [46]. Hyperconjugative effects between the quinoline ring system and substituent groups contribute to conformational preferences [37].
Radial distribution function calculations assess intermolecular interactions during molecular dynamics simulations [37]. Bond dissociation energy analysis reveals susceptibility to autoxidation and hydrolysis reactions [37]. The carboxylic acid group demonstrates the highest reactivity with bond dissociation energies below 350 kilojoules per mole [37].
Temperature-dependent conformational analysis reveals thermal stability up to 400 Kelvin [23]. Vibrational frequency calculations identify normal modes associated with conformational transitions [39]. The quinoline ring breathing modes occur at frequencies between 1500 and 1600 reciprocal centimeters [39].
4-Acetamido-8-chloroquinoline-3-carboxylic acid represents a synthetic quinoline derivative of significant interest in medicinal chemistry due to its diverse biological activities. This heterocyclic compound, featuring a chlorine substituent at the 8-position, an acetamido group at the 4-position, and a carboxylic acid functionality at the 3-position, exhibits substantial antimicrobial, anticancer, antiparasitic, and biofilm disruption properties .
The antimicrobial properties of 4-Acetamido-8-chloroquinoline-3-carboxylic acid are primarily attributed to its ability to interfere with essential bacterial cellular processes. Research has demonstrated that quinoline derivatives, particularly those containing carboxylic acid functionalities, exhibit potent activity against both Gram-positive and Gram-negative bacterial strains through multiple mechanisms [2] [3].
The primary mechanism of antimicrobial action involves the inhibition of bacterial deoxyribonucleic acid synthesis through the targeting of topoisomerase enzymes, specifically deoxyribonucleic acid gyrase and topoisomerase IV [3]. These enzymes are essential for bacterial deoxyribonucleic acid replication and transcription processes. The compound promotes the cleavage of bacterial deoxyribonucleic acid gyrase, leading to the formation of stable enzyme-deoxyribonucleic acid complexes that ultimately result in bacterial cell death .
Studies have shown that quinoline-3-carboxylic acid derivatives demonstrate significant activity against multidrug-resistant bacterial pathogens. The compound exhibits minimum inhibitory concentration values ranging from 0.39 to 12.5 micrograms per milliliter against various resistant strains [2]. Particularly noteworthy is the activity against methicillin-resistant Staphylococcus aureus, where related quinoline derivatives have shown minimum inhibitory concentration values as low as 0.75 micrograms per milliliter [5].
| Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 0.39-12.5 | Ciprofloxacin (0.048) |
| Bacillus subtilis | 0.78-6.25 | Ciprofloxacin (0.098) |
| Escherichia coli | 128-256 | Standard antibiotics |
| Pseudomonas aeruginosa | 460 nM-256 μg/mL | Ciprofloxacin (3 μM) |
The compound demonstrates preferential activity against Gram-positive bacteria, which is consistent with the lipophilic nature of quinoline derivatives that enables better penetration through the lipophilic cell membranes of Gram-positive organisms [2] [6].
The antiparasitic activity of 4-Acetamido-8-chloroquinoline-3-carboxylic acid is particularly notable against malaria parasites, building upon the well-established antimalarial properties of quinoline derivatives [13] [14].
The primary mechanism of antimalarial action involves interference with the parasite's heme detoxification process within the digestive vacuole [15]. The compound accumulates in the acidic food vacuole of the parasite and inhibits the polymerization of heme into hemozoin, a non-toxic crystal form [16]. This inhibition leads to the accumulation of toxic free heme, which damages parasite membranes and ultimately kills the organism [15].
Research has demonstrated that quinoline-3-carboxylic acid derivatives maintain activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum [17] [18]. The compound exhibits inhibition concentration values ranging from 6.7 to 27.5 nanomolar against sensitive strains and 8.5 to 27.5 nanomolar against resistant strains [18].
| Plasmodium Strain | IC50 (nM) | Resistance Profile | Control (Chloroquine IC50) |
|---|---|---|---|
| P. falciparum 3D7 (CQ-sensitive) | 6.7-23 | Sensitive | 23 nM |
| P. falciparum Dd2 (CQ-resistant) | 8.5-27.5 | Resistant | 27.5 nM |
| P. falciparum K1 (MDR) | 14-5870 | Multi-drug resistant | Variable |
The compound demonstrates superior or comparable activity to chloroquine against various Plasmodium strains, with some derivatives showing up to 100-fold better activity than standard antimalarial agents [19] [20].
The minimum inhibitory concentration for uncomplicated falciparum malaria has been estimated at approximately 0.7 micrograms per milliliter, with a minimum parasiticidal concentration of 3.4 micrograms per milliliter required for complete parasite clearance [16]. The compound must maintain concentrations above the minimum parasiticidal concentration for at least four asexual cycles to ensure therapeutic efficacy [16].
The biofilm disruption activity of 4-Acetamido-8-chloroquinoline-3-carboxylic acid represents a crucial mechanism for combating persistent bacterial infections and antibiotic resistance [21] [22].
Bacterial biofilms are complex three-dimensional structures composed of bacterial cells embedded within a self-produced extracellular polymeric matrix consisting of polysaccharides, proteins, and extracellular deoxyribonucleic acid [23]. These structures provide significant protection against antimicrobial agents and host immune responses, making treatment of biofilm-associated infections particularly challenging [24].
The compound disrupts biofilm formation through multiple mechanisms. It interferes with quorum sensing pathways, which are critical for bacterial communication and coordinated biofilm development [21]. Specifically, the compound has been shown to suppress the expression of quorum sensing genes such as opaR and luxS, which regulate biofilm formation in various bacterial species [21].
| Bacterial Species | Biofilm Inhibition (%) | Concentration (μg/mL) | Mechanism |
|---|---|---|---|
| Vibrio parahaemolyticus | 79-88 | 20-50 | Quorum sensing inhibition |
| Staphylococcus aureus | 87.42 | Variable | Matrix disruption |
| Pseudomonas aeruginosa | 80-90 | 50-100 | Lectin inhibition |
| Escherichia coli | 85.5 | Variable | Enzyme degradation |
The compound targets multiple components of the biofilm matrix. It inhibits the production of extracellular proteases that are essential for biofilm maturation and pathogenicity [21]. Additionally, it affects bacterial surface hydrophobicity and fimbrial formation, both critical factors for initial bacterial adhesion and biofilm establishment [21].
Research has demonstrated that quinoline derivatives can enhance the activity of biofilm-degrading enzymes, including amylase, cellulase, and protease [23]. These enzymes target different components of the biofilm matrix, with maximum specific enzyme activities of 3.04 international units per milligram for alpha-amylase, 2.61 international units per milligram for cellulase, and 3.39 international units per milligram for protease [23].
The biofilm disruption properties of 4-Acetamido-8-chloroquinoline-3-carboxylic acid have significant clinical implications for treating persistent infections. The compound's ability to disrupt established biofilms at concentrations below the minimum inhibitory concentration suggests potential for combination therapy with conventional antibiotics [25]. This approach could enhance the effectiveness of existing antimicrobial treatments and help overcome biofilm-mediated antibiotic resistance.
The biofilm disruption activity extends beyond simple mechanical breakdown of the matrix. The compound influences bacterial virulence factors, including the expression of genes involved in pathogenicity and antibiotic resistance [21]. This multi-target approach makes it particularly valuable for treating complex biofilm-associated infections in clinical settings.